

# In-Depth Technical Guide to 3-Methoxytangeretin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	3-Methoxytangeretin	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**3-Methoxytangeretin**, a polymethoxyflavone (PMF) found in citrus peels, is a subject of growing interest within the scientific community due to the therapeutic potential exhibited by structurally similar flavonoids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **3-Methoxytangeretin**. While direct experimental data for this specific compound remains limited, this document extrapolates potential biological activities and relevant experimental protocols based on studies of its isomers and other closely related PMFs. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into the therapeutic applications of **3-Methoxytangeretin**.

#### **Chemical Structure and Identification**

**3-Methoxytangeretin** is a flavonoid characterized by a flavone backbone with six methoxy groups attached. Its systematic IUPAC name is 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one.[1] It is also known by the synonym 3,5,6,7,8,4'-Hexamethoxyflavone.[1]

Table 1: Chemical Identifiers for 3-Methoxytangeretin



Identifier	Value
IUPAC Name	3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one[1]
Synonyms	3,5,6,7,8,4'-Hexamethoxyflavone[1]
Molecular Formula	C21H22O8[1]
CAS Number	34170-18-8[1]
PubChem CID	11741814[1]
SMILES	COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(= C(C(=C3OC)OC)OC)OC[1]
InChlKey	OBIOZWXPDBWYHB-UHFFFAOYSA-N[1]

### **Physicochemical Properties**

Detailed experimental data on the physical properties of **3-Methoxytangeretin** are not extensively reported in the public domain. The following table summarizes computed data available from public chemical databases.

Table 2: Computed Physicochemical Properties of 3-Methoxytangeretin

Property	Value
Molecular Weight	402.4 g/mol [1]
Exact Mass	402.13146766 g/mol [1]
Topological Polar Surface Area	81.7 Ų[1]
XLogP3-AA (Predicted)	3.2

Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for future pharmacological and developmental studies.

## **Spectral Data**



While specific spectral data for **3-Methoxytangeretin** is not readily available in public repositories, <sup>13</sup>C NMR data has been reported to exist.[1] Researchers investigating this compound would need to perform standard spectroscopic analyses for complete characterization.

Expected Spectral Characteristics (Based on Structure):

- ¹H NMR: Signals corresponding to methoxy group protons (singlets, ~3.8-4.0 ppm), aromatic protons on the A and B rings (doublets and multiplets, ~6.5-8.0 ppm).
- ¹³C NMR: Resonances for methoxy carbons (~55-62 ppm), aromatic and flavonoid backbone carbons (~90-180 ppm), and the carbonyl carbon (~175-185 ppm).
- Mass Spectrometry: A molecular ion peak corresponding to its exact mass, along with characteristic fragmentation patterns of the flavonoid core and loss of methyl groups.
- UV-Vis Spectroscopy: Absorption bands characteristic of the flavone chromophore, typically in the ranges of 240-280 nm (Band II) and 300-380 nm (Band I).

# **Biological Activities and Potential Therapeutic Applications**

Direct experimental evidence for the biological activities of **3-Methoxytangeretin** is sparse. However, extensive research on its structural isomers and other polymethoxyflavones provides a strong basis for predicting its potential pharmacological effects, particularly in the areas of anti-inflammatory and anticancer activities.

#### **Anti-inflammatory Activity**

Polymethoxyflavones are well-documented for their anti-inflammatory properties. Studies on structurally similar compounds suggest that **3-Methoxytangeretin** likely modulates key inflammatory signaling pathways. For instance, 3,5,6,7,3',4'-hexamethoxyflavone has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3][4] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][3][4]

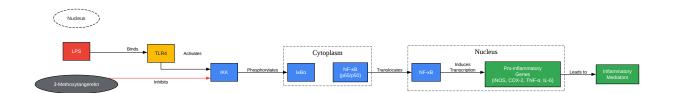


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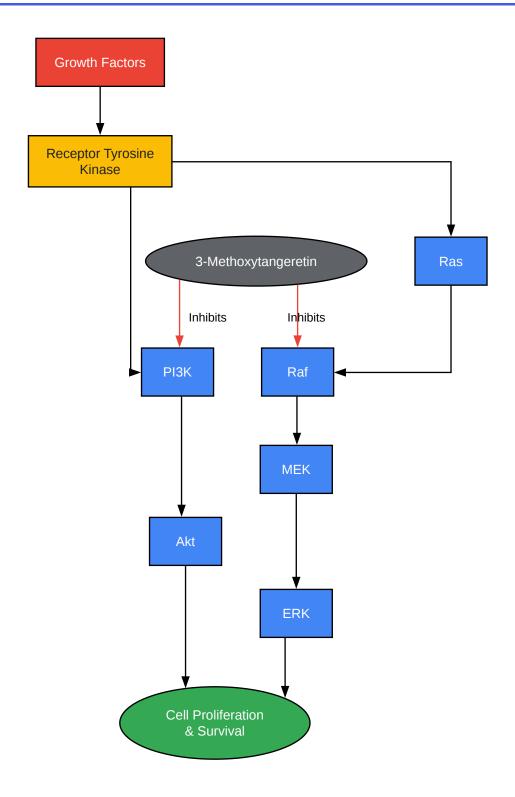
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The primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4] Inhibition of these pathways prevents the translocation of transcription factors like p65 into the nucleus, thereby reducing the expression of pro-inflammatory genes.[2][3][4]

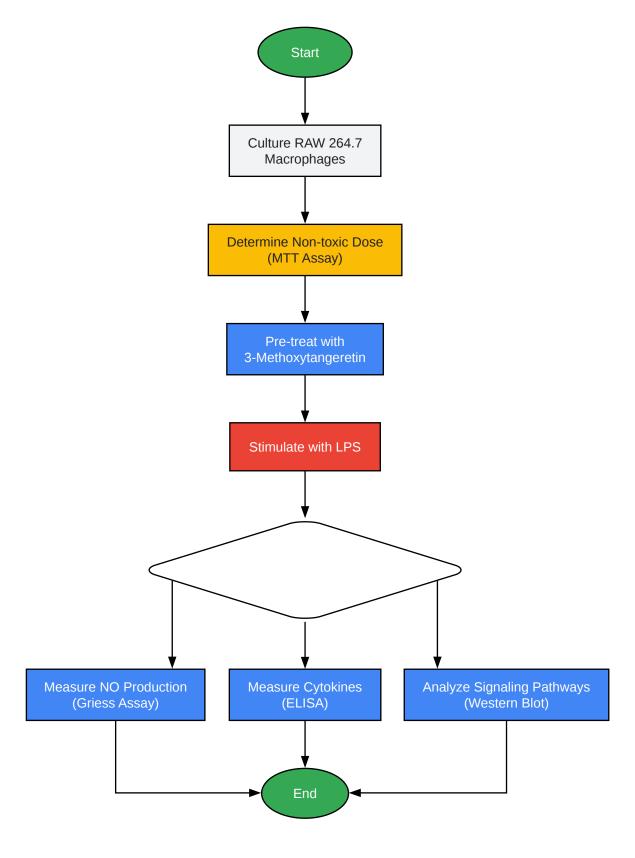












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